(1-(4-Nitrophenyl)piperidin-4-yl)methanol

Vue d'ensemble

Description

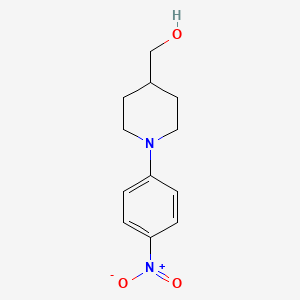

(1-(4-Nitrophenyl)piperidin-4-yl)methanol: is an organic compound with the molecular formula C12H16N2O3. It is characterized by the presence of a piperidine ring substituted with a nitrophenyl group and a hydroxymethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

-

Reaction with 4-Fluoro-1-nitrobenzene:

- A solution of 4-fluoro-1-nitrobenzene in dimethyl sulfoxide is prepared, and 4-piperidinemethanol is added.

- The reaction mixture is agitated at 80°C for 1 hour, then cooled and poured into water.

- The yellow precipitate formed is filtered, washed with water, and dried to obtain the product as a white powder with a yield of 99% .

-

Reaction with 1-Fluoro-4-nitrobenzene:

- A solution of 1-fluoro-4-nitrobenzene and 4-piperidinemethanol in N,N-dimethylformamide is prepared, and potassium carbonate is added.

- The mixture is stirred at 80°C for 15 hours, then cooled to room temperature.

- The mixture is poured into ice-water, stirred, and the solid is filtered, washed with water, and dried to give the product with a yield of 83.8% .

Analyse Des Réactions Chimiques

Types of Reactions:

-

Reduction:

- The nitro group in (1-(4-Nitrophenyl)piperidin-4-yl)methanol can undergo reduction to form the corresponding amine.

- Common reagents: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

-

Oxidation:

- The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

- Common reagents: Chromium trioxide in acetic acid or potassium permanganate in water.

-

Substitution:

- The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

- Common reagents: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products:

- Reduction of the nitro group forms (1-(4-Aminophenyl)piperidin-4-yl)methanol.

- Oxidation of the hydroxymethyl group forms (1-(4-Nitrophenyl)piperidin-4-yl)formaldehyde or (1-(4-Nitrophenyl)piperidin-4-yl)carboxylic acid.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been studied for its pharmacological properties, particularly its potential as a drug candidate targeting various biological pathways. Its structure allows for interactions with specific biological molecules, making it a valuable compound in the development of pharmaceuticals.

Pharmacological Properties

- Mechanism of Action : As a derivative of organic ketones, it may interact similarly to other ketone derivatives, although specific mechanisms remain under investigation.

- Biological Activity : Preliminary studies suggest that it may exhibit significant activity against certain biological targets, which could be exploited in drug development .

Synthesis and Chemical Reactions

The compound can undergo various chemical transformations:

- Reduction : The nitro group can be reduced to an amine, using reagents like hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

- Oxidation : The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids, using reagents such as chromium trioxide or potassium permanganate.

- Substitution : The nitro group can be substituted through nucleophilic aromatic substitution reactions.

Case Studies

Several case studies highlight the compound's potential applications:

- Case Study 1 : A study demonstrated the synthesis of (1-(4-Nitrophenyl)piperidin-4-yl)methanol as a key intermediate in the production of anticoagulants like Apixaban, showcasing its utility in pharmaceutical synthesis .

- Case Study 2 : Research into its biological activity revealed that derivatives of this compound could serve as potent inhibitors in cancer therapy, particularly when combined with other therapeutic agents .

Comparison with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (1-(4-Aminophenyl)piperidin-4-yl)methanol | Amino group instead of nitro | Different reactivity and activity |

| (1-(4-Nitrophenyl)piperidin-3-yl)methanol | Hydroxymethyl on 3-position | Varies in physical properties |

The unique combination of the nitrophenyl and hydroxymethyl groups in this compound imparts distinctive reactivity and biological activity compared to its analogs .

Mécanisme D'action

Molecular Targets and Pathways:

- The nitrophenyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity.

- The piperidine ring can interact with neurotransmitter receptors, affecting signal transduction pathways in the nervous system.

- The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function.

Comparaison Avec Des Composés Similaires

-

(1-(4-Aminophenyl)piperidin-4-yl)methanol:

- Similar structure but with an amino group instead of a nitro group.

- Exhibits different chemical reactivity and biological activity.

-

(1-(4-Nitrophenyl)piperidin-3-yl)methanol:

- Similar structure but with the hydroxymethyl group on the 3-position of the piperidine ring.

- Displays different physical and chemical properties.

Uniqueness:

- The combination of the nitrophenyl group and the hydroxymethyl group on the piperidine ring imparts unique chemical reactivity and biological activity to (1-(4-Nitrophenyl)piperidin-4-yl)methanol.

- Its specific structure allows for targeted interactions with various biological molecules, making it a valuable compound in scientific research.

Activité Biologique

(1-(4-Nitrophenyl)piperidin-4-yl)methanol is a compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a 4-nitrophenyl group and a hydroxymethyl group. Its chemical formula is , and it has been noted for its solubility in organic solvents such as alcohol and ether, but low solubility in water . This solubility profile suggests that its bioavailability may be influenced by the formulation used in therapeutic applications.

The biological activity of this compound can be attributed to its interaction with various biological targets. As a derivative of organic ketones, it may exhibit similar reactivity patterns, potentially influencing enzymatic pathways or receptor interactions. However, specific molecular and cellular effects remain largely unexplored.

Mode of Action

- Target Interaction : The compound's nitrophenyl group may facilitate interactions with proteins involved in signaling pathways, possibly affecting cell proliferation and apoptosis.

- Pharmacokinetics : Due to its solubility characteristics, the compound may demonstrate variable efficacy depending on the biological environment.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays have shown that derivatives of this compound can inhibit the growth of various cancer cell lines:

These findings suggest that modifications to the piperidine structure can enhance potency against specific cancer types.

Neuroprotective Effects

Preliminary research indicates that compounds similar to this compound may exhibit neuroprotective properties. For instance, studies on related piperidine derivatives have shown promise in models of neurodegeneration, potentially through mechanisms involving oxidative stress reduction .

Case Studies

- Synthesis and Evaluation : A study synthesized several derivatives of this compound and evaluated their antiproliferative activity across a panel of cancer cell lines. Compounds showed varying degrees of efficacy, with some achieving significant growth inhibition at low concentrations .

- Structural Analysis : Research has indicated that the molecular stacking of this compound allows for hydrogen bonding interactions that may enhance its biological activity . This structural insight is critical for future drug design efforts.

Propriétés

IUPAC Name |

[1-(4-nitrophenyl)piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c15-9-10-5-7-13(8-6-10)11-1-3-12(4-2-11)14(16)17/h1-4,10,15H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKPUSPBJFCEMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634256 | |

| Record name | [1-(4-Nitrophenyl)piperidin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471937-85-6 | |

| Record name | [1-(4-Nitrophenyl)piperidin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.